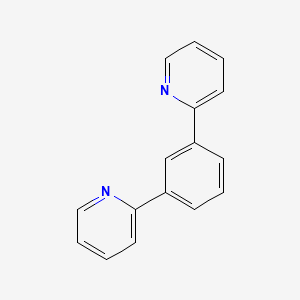

1,3-Di(2-pyridyl)benzene

Description

BenchChem offers high-quality 1,3-Di(2-pyridyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di(2-pyridyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-pyridin-2-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLQVVRBSAUVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461092 | |

| Record name | 1,3-di(2-pyridyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136538-84-6 | |

| Record name | 1,3-di(2-pyridyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Di(2-pyridyl)benzene

Introduction: The Significance of 1,3-Di(2-pyridyl)benzene

1,3-Di(2-pyridyl)benzene (dpyb) is a versatile organic compound that has garnered significant attention in the scientific community. Its unique structure, featuring two pyridyl groups attached to a central benzene ring, makes it an exceptional ligand in coordination chemistry.[1] This structural motif allows for a rigid, tridentate N^C^N coordination with various transition metals, leading to the formation of stable and often luminescent complexes.[1][2] The resulting metal complexes have found applications in diverse fields, including as emitters in organic light-emitting diodes (OLEDs), catalysts, and sensors.[1][3] Furthermore, the photophysical properties of dpyb and its derivatives make them valuable components in the development of advanced materials for organic electronics and photonics.[1] Some platinum(II) complexes of 1,3-di(2-pyridyl)benzene have even demonstrated cytotoxic properties against cancer cells, highlighting their potential in medicinal chemistry.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of 1,3-di(2-pyridyl)benzene, offering researchers and drug development professionals a detailed resource for their work with this important molecule.

Part 1: Synthesis of 1,3-Di(2-pyridyl)benzene

The synthesis of 1,3-di(2-pyridyl)benzene can be achieved through several methodologies, with cross-coupling reactions being the most prevalent and efficient. This section will delve into two prominent synthetic routes: the Suzuki-Miyaura coupling and the Kröhnke pyridine synthesis, providing detailed protocols and explaining the rationale behind the experimental choices.

Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used for the synthesis of biaryl compounds like 1,3-di(2-pyridyl)benzene.[5][6] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[6]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity.

Figure 1: Experimental Workflow for Suzuki-Miyaura Synthesis

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.0 equiv.), 2-(tributylstannyl)pyridine (2.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

-

Solvent Addition: Under the inert atmosphere, add anhydrous toluene as the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1,3-di(2-pyridyl)benzene as a white solid.[3]

Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke pyridine synthesis is a classic method for preparing substituted pyridines.[7][8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4][8] This method offers a convergent route to highly functionalized pyridines.[7]

Reaction Principle: The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[4]

Figure 2: Simplified Kröhnke Synthesis Pathway

Detailed Experimental Protocol (Kröhnke-type Synthesis):

A one-pot variation of the Kröhnke synthesis is often employed for practicality.[9]

-

Reaction Setup: In a round-bottom flask, combine 2-acetylpyridine (2.0 equiv.) and 1,3-benzenedicarboxaldehyde (1.0 equiv.) in ethanol.

-

Base Addition: Add a solution of potassium hydroxide (KOH) in ethanol dropwise to the mixture while stirring at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for a specified period, allowing for the initial condensation to occur.

-

Ammonia Source: Add an aqueous solution of ammonia.

-

Precipitation: Continue stirring, often for several hours or overnight, during which the product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,3-di(2-pyridyl)benzene.[9]

Part 2: Characterization of 1,3-Di(2-pyridyl)benzene

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1,3-di(2-pyridyl)benzene. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize 1,3-di(2-pyridyl)benzene.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-di(2-pyridyl)benzene will exhibit a series of signals in the aromatic region (typically 7.0-9.0 ppm). The splitting patterns and integration of these signals provide valuable information about the connectivity of the protons on the benzene and pyridine rings. The symmetry of the molecule influences the complexity of the spectrum.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the signals can help to distinguish between carbons in the benzene and pyridine rings.

| Technique | Expected Chemical Shifts (δ, ppm) and Observations |

| ¹H NMR (in CDCl₃) | Signals in the aromatic region (approx. 7.2-8.8 ppm). Distinct multiplets for the protons on the pyridine and benzene rings. |

| ¹³C NMR (in CDCl₃) | Signals for aromatic carbons typically in the range of 120-160 ppm. The number of signals will reflect the symmetry of the molecule. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular weight of polar molecules. For 1,3-di(2-pyridyl)benzene, the expected observation is the protonated molecular ion peak [M+H]⁺.[3]

| Technique | Expected m/z Value |

| ESI-MS | [M+H]⁺ at approximately m/z 233.11, corresponding to the molecular formula C₁₆H₁₃N₂⁺. |

Other Characterization Techniques

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the molecular formula C₁₆H₁₂N₂.[3]

-

X-ray Crystallography: For single crystals of sufficient quality, X-ray diffraction can provide an unambiguous determination of the molecular structure in the solid state, including bond lengths and angles.[10]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1,3-di(2-pyridyl)benzene. The Suzuki-Miyaura coupling and Kröhnke pyridine synthesis represent robust and versatile methods for obtaining this valuable ligand. Proper characterization using NMR spectroscopy and mass spectrometry is crucial for verifying the structure and purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry, facilitating their work in coordination chemistry, materials science, and drug development.

References

- Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies. (2021). Journal of Fluorescence, 32(1), 125–133.

- Synthesis of the First C-2 Cyclopalladated Derivatives of 1,3-Bis(2-pyridyl)benzene. Crystal Structures of [Hg(N-C-N)Cl], [Pd(N-C-N)Cl], and [Pd2(N-C-N)2(μ-OAc)]2[Hg2Cl6]. Catalytic Activity in the Heck Reaction. (n.d.).

- Synthesis of 1,3-di(2-pyridyl)benzenes 6a,b. (n.d.).

- Buy 1,3-Di(2-pyridyl)benzene | 136538-84-6. (2023, August 19). Smolecule.

- The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? (2009, April 20). Chemical Society Reviews (RSC Publishing).

- 1,3-Di(2-pyridyl)benzene | C16H12N2 | CID 11280940. (n.d.). PubChem.

- 136538-84-6|1,3-Di(pyridin-2-yl)benzene. (n.d.). BLDpharm.

- Kröhnke pyridine synthesis. (n.d.). Wikipedia.

- Application Notes and Protocols for the Synthesis of 1,3-Di(pyren-1-yl)benzene via Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.

- Suzuki reaction. (n.d.). Wikipedia.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.

- Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? (n.d.). MDPI.

- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem.

- Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. (n.d.). IUCr.

- Kröhnke reaction (pyridine synthesis). (n.d.).

- 1,3-Di(pyridin-2-yl)benzene | 136538-84-6. (n.d.). Sigma-Aldrich.

- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024, August 22). PubMed.

- Synthesis of Benzenes from Pyridines via N to C switch. (n.d.). ChemRxiv.

- 1,2-Di(2-pyridyl)benzene 74764-52-6. (n.d.). Guidechem.

- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.).

- 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. (n.d.).

- 1H-NMR. (n.d.). TCI Chemicals.

- Formation and Reversible Cleavage of an Unusual Trisulfide-Bridged Binuclear Pyridine Diimine Iridium Complex. (n.d.). MDPI.

- 1,4-Di(4-pyridyl)benzene | CAS Number 113682-56-7. (n.d.). Ossila.

- A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Applic

- Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022, November 1).

- Cas 941695-90-5,1,3-difluoro-4,6-di(pyridin-2-yl)benzene. (n.d.). lookchem.

Sources

- 1. Buy 1,3-Di(2-pyridyl)benzene | 136538-84-6 [smolecule.com]

- 2. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of 1,3-Di(2-pyridyl)benzene

Foreword: Unveiling the Luminescent Core

1,3-Di(2-pyridyl)benzene (dpybH) has emerged as a molecule of significant interest within the realms of materials science, coordination chemistry, and drug development.[1][2] Its rigid, planar structure, coupled with the presence of nitrogen-containing pyridyl rings, imparts a unique set of electronic and photophysical properties.[1][3] This guide provides a comprehensive technical overview of the core photophysical characteristics of dpybH, offering insights into its synthesis, excited-state dynamics, and its versatile applications as a foundational building block for advanced functional materials. We will delve into the causality behind its luminescent behavior and explore the experimental and computational methodologies employed to unravel its properties.

I. Molecular Architecture and Synthesis: Forging the Luminescent Scaffold

The intrinsic photophysical properties of 1,3-Di(2-pyridyl)benzene are a direct consequence of its molecular structure, which features a central benzene ring substituted at the 1 and 3 positions by two pyridyl moieties. This arrangement creates a π-conjugated system that is fundamental to its electronic transitions.

Several synthetic routes have been established to produce dpybH and its derivatives, with the choice of method often depending on the desired scale and the nature of any functional groups to be incorporated. Common strategies include:

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely employed for the efficient formation of the aryl-aryl bonds between the benzene and pyridine rings.[1][4][5] These methods offer high yields and good functional group tolerance.

-

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction provides an alternative pathway to construct the pyridyl rings, often starting from 1,2,4-triazine precursors.[1][4][6] This methodology has been successfully used for the synthesis of asymmetrically functionalized dpybH derivatives.[4][5][6]

-

Catalytic Cyclization: Earlier methods involved the catalytic conversion of 1,3-dicyanobenzene in the presence of acetylene.[4][7]

The following diagram illustrates a generalized workflow for the synthesis of dpybH via a palladium-catalyzed cross-coupling reaction.

Caption: Generalized workflow for the synthesis of 1,3-Di(2-pyridyl)benzene via Suzuki cross-coupling.

II. Core Photophysical Properties: A Dance of Light and Electrons

The photophysical behavior of dpybH is characterized by its absorption of ultraviolet light and subsequent emission of light in the near-UV to blue region of the spectrum. These properties are intrinsically linked to the electronic transitions between its molecular orbitals.

Absorption and Emission Spectra

1,3-Di(2-pyridyl)benzene typically exhibits strong absorption bands in the UV region, with maxima observed between 276 nm and 283 nm.[4] These absorptions correspond to π-π* electronic transitions within the aromatic system. Upon excitation, the molecule relaxes to the lowest excited singlet state (S₁) and can then return to the ground state (S₀) via radiative decay, i.e., fluorescence. The emission spectra are characterized by maxima ranging from 345 nm to 370 nm.[4] The specific wavelengths of absorption and emission can be influenced by the solvent polarity and the presence of substituents on the dpybH core.[4]

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. For unsubstituted dpybH, the quantum yield can be modest. However, functionalization of the dpybH scaffold can significantly enhance this property. For instance, the introduction of an electron-donating p-methoxyphenyl group has been shown to increase the quantum yield to as high as 45.0%.[4] In contrast, an electron-withdrawing cyano group can lead to a substantial decrease in the quantum yield.[4]

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For many dpybH derivatives, lifetimes are in the nanosecond range.[8]

Solvatochromism and Intramolecular Charge Transfer (ICT)

A noteworthy characteristic of certain dpybH derivatives is their solvatochromism, where the position of the emission maximum shifts with the polarity of the solvent.[4] This phenomenon is often indicative of a significant change in the dipole moment of the molecule upon excitation, suggesting the formation of an intramolecular charge transfer (ICT) state.[4] In "push-pull" systems, where electron-donating and electron-withdrawing groups are attached to the dpybH core, a more pronounced ICT character is observed in the excited state.[4]

| Property | Typical Range/Value | Key Influencing Factors |

| Absorption Maximum (λabs) | 276 - 320 nm[4] | Substituents, Solvent |

| Emission Maximum (λem) | 345 - 370 nm[4] | Substituents, Solvent Polarity |

| Fluorescence Quantum Yield (Φ) | 4.5% - 45.0% (for derivatives)[4] | Nature of Substituents |

| Excited State | Primarily π-π* with potential for ICT[4] | Molecular Symmetry, Substituents |

III. Experimental and Computational Characterization: Probing the Photophysics

A combination of experimental spectroscopic techniques and theoretical calculations is essential for a comprehensive understanding of the photophysical properties of 1,3-Di(2-pyridyl)benzene.

Experimental Methodologies

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light absorbed by the molecule, providing information about the electronic transitions from the ground state to various excited states.

-

Steady-State Fluorescence Spectroscopy: This method measures the fluorescence emission spectrum, revealing the energy of the lowest excited singlet state and providing insights into the emission efficiency (quantum yield).

-

Time-Resolved Fluorescence Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) are employed to measure the fluorescence lifetime, which is crucial for understanding the kinetics of the excited-state decay processes.

Caption: Standard experimental workflow for characterizing the photophysical properties of dpybH.

Computational Modeling

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the photophysical properties of molecules like dpybH.[9]

-

Ground-State Geometry Optimization (DFT): This initial step determines the most stable three-dimensional structure of the molecule.

-

Excited-State Calculations (TD-DFT): TD-DFT is used to calculate the vertical excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions. It can also be used to optimize the geometry of the excited state to predict emission energies.

These computational approaches provide valuable insights into the electronic structure and help to rationalize the experimentally observed spectroscopic data.

IV. Coordination Chemistry and Applications: From Ligand to Functional Material

Beyond its intrinsic photophysical properties, 1,3-Di(2-pyridyl)benzene is a highly effective N^C^N-tridentate ligand in coordination chemistry.[10][11] Upon coordination to a metal center, such as platinum(II) or iridium(III), it undergoes cyclometalation to form a highly rigid and stable complex.[10][11] This coordination has a profound impact on the photophysical properties, often leading to highly efficient phosphorescence.

Luminescent Metal Complexes

-

Platinum(II) Complexes: Cyclometalated platinum(II) complexes of dpybH are known for their intense and long-lived phosphorescence.[1][12] For example, [Pt(dpyb)Cl] exhibits strong green emission with a high quantum yield of approximately 0.60 and a lifetime in the microsecond range.[1][12] These properties arise from triplet metal-to-ligand charge transfer (³MLCT) or ligand-centered (³π-π*) excited states.

-

Iridium(III) Complexes: Iridium(III) complexes incorporating dpybH derivatives are also highly luminescent and have been extensively investigated for their applications in organic light-emitting diodes (OLEDs).[4][10] The emission color of these complexes can be tuned by modifying the ancillary ligands.

Applications

The unique photophysical properties of dpybH and its metal complexes have led to their use in a variety of applications:

-

Organic Light-Emitting Diodes (OLEDs): The high luminescence efficiency and tunable emission of dpybH-based metal complexes make them excellent candidates for use as phosphorescent emitters in OLEDs for displays and lighting.[4][13]

-

Sensors: The sensitivity of the emission properties of dpybH complexes to their environment, such as the presence of oxygen, has been exploited in the development of optical sensors.[1]

-

Bioimaging: The long-lived luminescence of these complexes makes them suitable for time-resolved imaging applications in biological systems.[11]

-

Photocatalysis: The ability of these complexes to absorb light and participate in electron transfer processes makes them promising candidates for photocatalytic applications.

Sources

- 1. Buy 1,3-Di(2-pyridyl)benzene | 136538-84-6 [smolecule.com]

- 2. 1,3-Di(2-pyridyl)benzene | C16H12N2 | CID 11280940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Luminescent Properties of 1,3-Di(2-pyridyl)benzene Metal Complexes

Introduction

The field of luminescent materials is driven by the quest for compounds with tunable emission colors, high quantum efficiencies, and robust stability. Among the vast array of organic and organometallic structures, metal complexes of 1,3-Di(2-pyridyl)benzene (dpb) have emerged as a particularly promising class of phosphorescent emitters. This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of these complexes, with a focus on the underlying principles that govern their luminescence. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in the design and application of novel photoactive materials.

The core of these complexes is the tridentate N^C^N pincer ligand, 1,3-di(2-pyridyl)benzene, which imparts significant rigidity to the resulting metal complexes. This structural constraint, coupled with the strong spin-orbit coupling induced by heavy metal ions, facilitates highly efficient intersystem crossing to triplet excited states and subsequent phosphorescence.[1] The electronic properties of the dpb ligand can be systematically modified through synthetic chemistry, allowing for precise control over the emission color and quantum yield of the corresponding metal complexes.[1] This guide will delve into the synthetic strategies for the ligand and its derivatives, the photophysical characteristics of key metal complexes, and the methodologies for tuning their luminescent behavior.

I. The 1,3-Di(2-pyridyl)benzene Ligand: Synthesis and Properties

The 1,3-Di(2-pyridyl)benzene ligand is a C16H12N2 organic compound featuring two 2-pyridyl groups attached to a central benzene ring at the 1 and 3 positions.[2][3] This arrangement creates a terdentate coordinating pocket that can bind to a metal center in a pincer-like fashion. The synthesis of dpb and its derivatives is a critical first step in the development of luminescent metal complexes.

Synthetic Methodologies

Several synthetic routes have been developed to access 1,3-di(2-pyridyl)benzene and its functionalized analogues. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing the dpb framework. These include:

-

"1,2,4-Triazine" Methodology: A convenient approach for preparing asymmetrically functionalized 1,3-di(2-pyridyl)benzenes involves the use of 1,2,4-triazine precursors in combination with Pd-catalyzed cross-coupling reactions.[4]

-

Other Methods: Earlier methods for synthesizing dpb derivatives include the cyclization of bisphenylamides in the presence of phosphorus oxide and oxychloride, and the catalytic conversion of 1,3-dicyanobenzenes in an acetylene atmosphere.[4][5]

Experimental Protocol: Suzuki Coupling for a Functionalized dpb Ligand

The following is a representative protocol for the synthesis of a substituted 1,3-di(2-pyridyl)benzene ligand via Suzuki coupling.

Materials:

-

1,3-Dibromobenzene (or a substituted derivative)

-

2-(Tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add 1,3-dibromobenzene (1.0 eq), 2-(tributylstannyl)pyridine (2.2 eq), and Pd(PPh3)4 (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to remove the tin byproducts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,3-di(2-pyridyl)benzene derivative.[4]

II. Luminescent Metal Complexes: A Focus on Platinum(II) and Iridium(III)

The coordination of 1,3-di(2-pyridyl)benzene to heavy metal ions such as platinum(II) and iridium(III) gives rise to complexes with remarkable photophysical properties. The strong spin-orbit coupling of these metals facilitates intersystem crossing from the singlet excited state to the triplet excited state, leading to efficient phosphorescence.

Platinum(II) Complexes

Platinum(II) complexes of dpb are characterized by their square planar geometry, which can lead to interesting intermolecular interactions.[1] The parent complex, [Pt(dpb)Cl], exhibits efficient green triplet luminescence.[6]

Monomer and Excimer Emission: A key feature of many Pt(II)-dpb complexes is the observation of both monomer and excimer emission.

-

Monomer Emission: At low concentrations in solution, these complexes typically display a structured green phosphorescence arising from the triplet excited state of individual molecules.[1]

-

Excimer Emission: As the concentration increases, a broad, structureless, and red-shifted emission band appears.[1] This is attributed to the formation of excimers, which are excited-state dimers formed through the association of an excited molecule with a ground-state molecule.[7] This dual-emission property is particularly attractive for the development of white organic light-emitting diodes (WOLEDs) from a single emitter.[8]

Iridium(III) Complexes

Iridium(III) complexes of dpb adopt an octahedral geometry and are known for their high phosphorescence quantum yields and robust stability. The emission color of these complexes can be tuned across the visible spectrum by modifying the ancillary ligands or by functionalizing the dpb ligand itself. For instance, the introduction of electron-donating groups can lead to a blue-shift in the emission, which is desirable for creating saturated blue phosphorescent materials.[9]

III. Tuning the Luminescent Properties

A major advantage of dpb-based metal complexes is the ability to systematically tune their emission properties through chemical modifications. This allows for the rational design of materials with specific colors and efficiencies.

Ligand Functionalization

The electronic nature of the dpb ligand plays a crucial role in determining the energy of the excited states and, consequently, the emission color.

-

Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., -CF3, -F) on the benzene or pyridine rings generally leads to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift of the emission.[1][6]

-

Electron-Donating Groups: Conversely, the introduction of electron-donating groups (e.g., alkyl, alkoxy) tends to blue-shift the emission.[1]

Ancillary Ligands

In heteroleptic complexes, the choice of ancillary ligands provides another powerful tool for tuning the luminescent properties. For example, in Pt(II) complexes of the type [Pt(dpb)X], where X is an ancillary ligand, changing X can have a profound impact on the emission. The replacement of a chloride ligand with a thiolate ligand, for instance, leads to the appearance of a new, low-energy absorption band and a shift of the emission from green to red.[10] This is attributed to the introduction of a π(S)/d(Pt) → π*(N^C^N) charge-transfer transition.[10]

IV. Photophysical Characterization

A thorough understanding of the luminescent properties of these complexes requires a combination of spectroscopic and computational techniques.

Experimental Techniques

-

UV-Visible Absorption Spectroscopy: This technique is used to study the electronic transitions in the ground state of the complexes.

-

Steady-State and Time-Resolved Photoluminescence Spectroscopy: These methods are essential for determining the emission wavelength, quantum yield, and excited-state lifetime of the luminescent materials.

-

Electrochemical Measurements (e.g., Cyclic Voltammetry): These experiments provide information about the HOMO and LUMO energy levels of the complexes, which is crucial for understanding their electronic structure and for designing efficient charge-injecting devices.

Computational Methods

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and interpreting the electronic structure and photophysical properties of these complexes.[1][11] These calculations can provide insights into the nature of the excited states, the energies of electronic transitions, and the influence of chemical modifications on the luminescent behavior.

V. Applications

The unique luminescent properties of 1,3-di(2-pyridyl)benzene metal complexes have led to their investigation in a wide range of applications.

-

Organic Light-Emitting Diodes (OLEDs): This is the most prominent application of these materials. Their high quantum yields, tunable emission colors, and good stability make them excellent candidates for use as phosphorescent emitters in OLEDs.[4] Pt(II) complexes, with their dual monomer and excimer emission, are particularly well-suited for single-emitter WOLEDs.[8] The ability to tune the emission into the near-infrared (NIR) region also opens up possibilities for applications in NIR-OLEDs.[6]

-

Light-Emitting Electrochemical Cells (LEECs): The combination of photoluminescent and semiconducting properties in some of these complexes makes them suitable for use in LEECs.[4]

-

Biomedical Applications: Certain Pt(II) complexes of dpb have shown cytotoxic properties against cancer cells, and their azide-substituted analogues can act as DNA intercalating agents, highlighting their potential in drug development.[4][12]

VI. Data Summary

The following table summarizes key photophysical data for a selection of 1,3-di(2-pyridyl)benzene metal complexes.

| Complex | Emission Color | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [Pt(dpb)Cl] | Green | 0.60 | 7.2 µs | [1] |

| [Pt(dpb-CF3)Cl] | Red (Excimer) | - | - | [6] |

| [Pt(dpb-thienyl)Cl] | Green | 0.96-0.99 | 24.1 µs | [1] |

| [Pt(dpb)SR] | Red | - | - | [10] |

| [Ir(4-Me-dfpypy)3] | Blue | - | - | [9] |

Note: Photophysical properties are often solvent and concentration-dependent.

VII. Visualizing the Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Molecular Structure of 1,3-Di(2-pyridyl)benzene

Caption: Molecular structure of 1,3-Di(2-pyridyl)benzene.

General Structure of a [M(dpb)X] Complex

Caption: Generalized coordination of a metal (M) by the dpb ligand and an ancillary ligand (X).

Photophysical Processes in a Phosphorescent Metal Complex

Caption: Jablonski diagram illustrating the key photophysical processes.

VIII. Conclusion

Metal complexes of 1,3-di(2-pyridyl)benzene represent a versatile and highly tunable class of luminescent materials. Their rigid pincer-type coordination, combined with the heavy-atom effect of metals like platinum(II) and iridium(III), gives rise to efficient phosphorescence with properties that can be rationally designed through synthetic modifications. The ability to control emission color, quantum yield, and intermolecular interactions has positioned these complexes at the forefront of research in organic electronics, particularly for the development of next-generation OLEDs. Furthermore, their emerging applications in the biomedical field suggest a bright future for these fascinating molecules. Continued research into novel ligand designs and a deeper understanding of the structure-property relationships will undoubtedly unlock even greater potential for 1,3-di(2-pyridyl)benzene metal complexes in a wide range of scientific and technological endeavors.

References

- Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies. (2021-10-07). Russian Journal of Organic Chemistry, 57(9), 1389–1398.

- Cyclometallated platinum(ii) complexes of 1,3-di(2-pyridyl)benzenes: tuning excimer emission from red to near-infrared for NIR-OLEDs. Journal of Materials Chemistry C, 2(48), 10394–10403.

- Synthesis of the First C-2 Cyclopalladated Derivatives of 1,3-Bis(2-pyridyl)benzene. Crystal Structures of [Hg(N-C-N)Cl], [Pd(N-C-N)Cl], and [Pd2(N-C-N)2(μ-OAc)]2[Hg2Cl6]. Catalytic Activity in the Heck Reaction. Organometallics, 18(25), 5391–5399.

- Synthesis of 1,3-di(2-pyridyl)benzenes 6a,b.

- 1,3-Di(2-pyridyl)benzene. (2023-08-19). Smolecule.

- Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. Molecules, 25(21), 5183.

- Platinum(II) complexes of N^C^N-coordinating 1,3-bis(2-pyridyl)benzene ligands: thiolate coligands lead to strong red luminescence from charge-transfer states. (2014-06-02). Inorganic Chemistry, 53(11), 5738–5749.

- Tuning the Dual Emissions of a Monoruthenium Complex with a Dangling Coordination Site by Solvents, O2, and Metal Ions.

- Cyclometallated platinum(II) complexes of 1,3-di(2-pyridyl)benzenes: tuning excimer emission from red to near-infrared for NIR-OLEDs.

- Introduction of a mesityl substituent on pyridyl rings as a facile strategy for improving the performance of luminescent 1,3-bis-(2-pyridyl)benzene platinum(II) complexes. Dalton Transactions, 49(21), 7019–7029.

- Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies.

- Cyclometallated platinum(II) complexes of 1,3-di(2-pyridyl)benzenes for solution-processable WOLEDs exploiting monomer and excimer phosphorescence.

- The new iridium complexes involving pyridylpyridine derivatives for the saturated blue emission. Journal of Nanoscience and Nanotechnology, 12(1), 668–673.

- 1,3-Di(2-pyridyl)benzene. PubChem.

Sources

- 1. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1,3-Di(2-pyridyl)benzene | 136538-84-6 [smolecule.com]

- 3. 1,3-Di(2-pyridyl)benzene | C16H12N2 | CID 11280940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclometallated platinum(ii) complexes of 1,3-di(2-pyridyl)benzenes: tuning excimer emission from red to near-infrared for NIR-OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The new iridium complexes involving pyridylpyridine derivatives for the saturated blue emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platinum(II) complexes of N^C^N-coordinating 1,3-bis(2-pyridyl)benzene ligands: thiolate coligands lead to strong red luminescence from charge-transfer states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Introduction of a mesityl substituent on pyridyl rings as a facile strategy for improving the performance of luminescent 1,3-bis-(2-pyridyl)benzene pl ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01458H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Electronic Properties of Functionalized 1,3-Di(2-pyridyl)benzene Derivatives

Abstract

The 1,3-Di(2-pyridyl)benzene (dpyb) core has emerged as a privileged scaffold in materials science and coordination chemistry. Structurally analogous to the ubiquitous terpyridine ligand, its unique N^C^N pincer-type coordination motif, which involves cyclometalation, imparts distinct electronic and photophysical properties to its metallic complexes.[1] The true power of the dpyb framework lies in its susceptibility to synthetic modification. Functionalization of the central phenyl ring or the peripheral pyridyl units provides a robust mechanism for the precise tuning of its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This guide offers an in-depth exploration of the structure-property relationships in functionalized dpyb systems, detailing the synthetic strategies, characterization methodologies, and the profound impact of substituent effects on their electronic and photophysical behavior. We will examine the causality behind experimental choices and provide validated protocols for key characterization techniques, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of these versatile compounds.

The 1,3-Di(2-pyridyl)benzene Scaffold: A Foundation for Innovation

1,3-Di(2-pyridyl)benzene is an organic compound featuring a central benzene ring substituted at the 1 and 3 positions with pyridin-2-yl groups.[2] Unlike its isoelectronic analogue terpyridine, which typically coordinates to metals in a tridentate N^N^N fashion, dpyb engages metals through a terdentate N^C^N binding mode, forming a highly stable five-membered and six-membered cyclometalated ring system.[1] This structural feature is the cornerstone of its utility.

The rigid, planar geometry and extensive π-conjugated system of the dpyb core give rise to interesting intrinsic electronic properties.[3] However, it is the strategic introduction of functional groups that unlocks its full potential. By appending electron-donating or electron-withdrawing moieties, the electron density distribution within the molecule can be systematically altered. This directly modulates the HOMO-LUMO energy gap, which governs the molecule's absorption, emission, and redox characteristics.[4] This tunability makes functionalized dpyb derivatives highly sought-after components in a range of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): Platinum(II) and Iridium(III) complexes of functionalized dpyb are highly efficient phosphorescent emitters, with their emission color being tunable across the visible spectrum.[1][5][6]

-

Light-Emitting Electrochemical Cells (LEECs): The combination of luminescent and semiconducting properties is ideal for use in LEECs.[5]

-

Sensors: The dpyb ligand's strong coordination ability and responsive fluorescence make it a candidate for developing chemical sensors for metal ions.[3]

-

Biomedical Applications: Certain platinum(II) complexes of dpyb have demonstrated significant cytotoxic properties against cancer cell lines, while others act as DNA intercalating agents.[5]

Synthetic Strategies for Functionalized dpyb Derivatives

The ability to tune electronic properties is predicated on the ability to synthesize a diverse library of derivatives. Several robust synthetic methodologies have been developed to access both symmetrically and asymmetrically functionalized dpyb compounds.

The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the nature of the functional group. For instance, palladium-catalyzed cross-coupling reactions are exceptionally versatile for installing a wide array of aryl, vinyl, or alkynyl substituents.

Key Synthetic Methodologies:

-

Cross-Coupling Reactions: Suzuki, Stille, and Negishi reactions are widely employed to form C-C bonds, attaching functionalized groups to a pre-existing dpyb core, which is often halogenated at specific positions.[5]

-

Aza-Diels–Alder Reactions: A powerful approach for constructing the pyridyl rings themselves. A convenient route to asymmetrically functionalized dpyb involves the sequential use of aza-Diels–Alder reactions starting from 3-(3-bromophenyl)-1,2,4-triazines, followed by a final cross-coupling step to introduce the second functional group.[7][8] This method offers high selectivity and is advantageous for creating push-pull systems with distinct electronic groups.

Caption: General workflow for asymmetric synthesis of dpyb derivatives.

Characterizing the Electronic Landscape

A thorough understanding of the electronic properties of functionalized dpyb requires a combination of electrochemical and photophysical characterization techniques, often complemented by computational modeling.

Electrochemical Analysis: Probing Frontier Molecular Orbitals

Cyclic Voltammetry (CV) is the primary technique used to determine the redox potentials of a molecule, which are directly related to the energies of the HOMO and LUMO levels.

Causality of the Technique: The CV experiment measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released when an electron is added to the LUMO. By referencing these potentials to a known internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, one can calculate the absolute energy levels of these frontier orbitals.

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Protocol 1: Cyclic Voltammetry Measurement

-

Preparation: Dissolve the functionalized dpyb sample (approx. 1 mM) and the internal standard, ferrocene, in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in anhydrous acetonitrile).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire) are immersed in the solution.

-

Measurement: Connect the electrodes to a potentiostat. Record the background CV of the electrolyte solution first. Then, record the CV of the sample solution, scanning over a potential range sufficient to observe the first oxidation and reduction events (e.g., -2.5 V to +2.5 V).

-

Data Analysis: Determine the half-wave potentials for the oxidation (Eox) and reduction (Ered) of the sample relative to the half-wave potential of the internal Fc/Fc⁺ standard.

-

Calculation: Use the following empirical formulas to estimate the HOMO and LUMO energy levels:

-

EHOMO = -e [Eox (vs Fc/Fc⁺) + 4.8] eV

-

ELUMO = -e [Ered (vs Fc/Fc⁺) + 4.8] eV

-

Electrochemical Gap (Eg) = ELUMO - EHOMO

-

Photophysical Characterization: Mapping Electronic Transitions

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to probe the electronic transitions between the ground state and excited states.

-

UV-Vis Spectroscopy: Measures the wavelengths of light a molecule absorbs. The lowest energy absorption band typically corresponds to the transition from the HOMO to the LUMO. The onset of this absorption edge can be used to calculate the optical band gap (Egopt).

-

Photoluminescence Spectroscopy: Measures the wavelengths of light a molecule emits after being excited. The difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift, which provides insight into the geometric relaxation of the molecule in the excited state.

-

Fluorescence Quantum Yield (ΦF): This critical parameter quantifies the efficiency of the emission process (the ratio of photons emitted to photons absorbed). It is often measured relative to a well-characterized standard (e.g., quinine sulfate).

Protocol 2: Photophysical Measurements

-

Solution Preparation: Prepare dilute solutions (micromolar concentration, to avoid aggregation effects) of the dpyb derivative in a suitable spectroscopic-grade solvent (e.g., dichloromethane or toluene).

-

UV-Vis Measurement: Using a dual-beam spectrophotometer, record the absorption spectrum of the sample in a 1 cm path length quartz cuvette against a solvent blank. Identify the wavelength of maximum absorption (λabs).

-

PL Measurement: Using a spectrofluorometer, excite the sample at or near its λabs. Record the emission spectrum.

-

Quantum Yield Determination: Record the emission spectrum and absorbance (at the excitation wavelength) of both the sample and a reference standard of known quantum yield. The quantum yield of the sample (Φs) is calculated using the following equation:

-

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

-

Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and reference, respectively.

-

The Impact of Functionalization: A Structure-Property Analysis

The strategic placement of functional groups with varying electronic character is the key to tuning the properties of the dpyb core.

Fundamental Principles:

-

Electron-Donating Groups (EDGs): Groups like amines (-NR₂), alkoxides (-OR), or alkyl groups increase the electron density of the π-system. This destabilizes the HOMO, raising its energy level and making the molecule easier to oxidize. The effect on the LUMO is generally less pronounced.

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or halides stabilize the π-system by pulling electron density away. This has a strong stabilizing effect on the LUMO, lowering its energy level and making the molecule easier to reduce.

This targeted manipulation of the frontier orbitals allows for precise control over the HOMO-LUMO gap. Attaching an EDG and an EWG to the same conjugated system (a "push-pull" architecture) is a particularly effective strategy for significantly narrowing the band gap and red-shifting the absorption and emission spectra.[5]

Caption: Impact of substituents on dpyb frontier orbital energies.

Quantitative Data Summary

The following table summarizes the photophysical properties of select asymmetrically functionalized 1,3-di(2-pyridyl)benzene derivatives, demonstrating the tangible effects of different substituents.

| Compound ID | Functional Group (R) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| 6a | 5-cyano-substituted cyclopentapyridine | 283 | 368 | 85 | 4.5% | [5] |

| 6b | 5-methoxy-substituted cyclopentapyridine | 276 | 345 | 69 | 45% | [5] |

| 7 | (4-diphenylaminophenyl)styryl | 320 | 370 | 50 | > 4.5% | [5] |

| 8 | (4-diphenylaminophenyl)ethynyl | 307 | 367 | 60 | > 4.5% | [5] |

Data extracted from Nikonov et al., 2022.[5]

The data clearly illustrates that even subtle changes, such as cyano vs. methoxy groups, can dramatically alter the quantum yield (from 4.5% to 45%).[5] Furthermore, extending the π-conjugation with styryl or ethynyl diphenylamine moieties leads to a significant red-shift in absorption, pushing it from ~280 nm to over 300 nm.[5]

Conclusion and Outlook

The 1,3-di(2-pyridyl)benzene framework is a remarkably versatile platform for developing advanced functional materials. The true strength of this system lies in the predictable and systematic control over its fundamental electronic properties through well-established synthetic functionalization techniques. By rationally selecting electron-donating, electron-withdrawing, and π-conjugating substituents, researchers can precisely tune the HOMO-LUMO energy gap, redox behavior, and photophysical characteristics to meet the demands of specific applications, from high-efficiency OLEDs to targeted anticancer agents. The combination of robust synthetic accessibility, rich coordination chemistry, and tunable optoelectronic properties ensures that functionalized dpyb derivatives will continue to be a fertile ground for discovery and innovation in materials science and medicinal chemistry.

References

-

Nikonov, I. L., et al. (2022). Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies. Journal of Fluorescence, 32(1), 125-133. [Link]

-

Nikonov, I. L., et al. (2022). Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies. PubMed. [Link]

-

Nikonov, I. L., et al. (2021). Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies. ResearchGate. [Link]

-

Barbera, S., et al. (2020). First member of an appealing class of cyclometalated 1,3-di-(2-pyridyl)benzene platinum(ii) complexes for solution-processable OLEDs. Journal of Materials Chemistry C, 8(20), 6756-6763. [Link]

-

PubChem. 1,3-Di(2-pyridyl)benzene. [Link]

-

Constable, E. C., & Housecroft, C. E. (2009). The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes?. Chemical Society Reviews, 38(6), 1729-1743. [Link]

-

Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

Sources

- 1. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. 1,3-Di(2-pyridyl)benzene | C16H12N2 | CID 11280940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1,3-Di(2-pyridyl)benzene | 136538-84-6 [smolecule.com]

- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. First member of an appealing class of cyclometalated 1,3-di-(2-pyridyl)benzene platinum(ii) complexes for solution-processable OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatility of 1,3-Di(2-pyridyl)benzene: A Core Scaffold for Advanced Organic Electronics

An In-depth Technical Guide for Researchers and Application Scientists

Abstract

The field of organic electronics continues to rapidly evolve, driven by the quest for novel materials with tailored photophysical and electrochemical properties. Within this landscape, 1,3-Di(2-pyridyl)benzene has emerged as a pivotal molecular scaffold. Its unique N^C^N pincer-like coordination motif, coupled with a rigid and electronically tunable backbone, has positioned it as a versatile building block for a myriad of applications, most notably in Organic Light-Emitting Diodes (OLEDs), but also showing significant promise in Organic Solar Cells (OSCs) and Organic Field-Effect Transistors (OFETs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,3-Di(2-pyridyl)benzene and its derivatives, offering field-proven insights and detailed experimental considerations for researchers in materials science and electronic device engineering.

Introduction: The Rise of a Privileged Scaffold

1,3-Di(2-pyridyl)benzene, a seemingly simple aromatic structure, possesses a unique combination of electronic and steric properties that make it a "privileged" scaffold in the design of functional organic materials. The two pyridyl nitrogen atoms provide excellent coordination sites for a wide range of transition metals, forming highly stable cyclometalated complexes. This N^C^N coordination geometry imparts significant rigidity to the resulting metal complexes, which is crucial for minimizing non-radiative decay pathways and enhancing luminescence quantum yields.

Furthermore, the benzene core and the pyridyl rings can be readily functionalized, allowing for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics. This synthetic versatility is a key enabler for the development of materials with tailored properties for specific electronic applications.

Synthesis of the 1,3-Di(2-pyridyl)benzene Core and its Derivatives

The synthesis of 1,3-Di(2-pyridyl)benzene and its derivatives is a critical aspect of its application in organic electronics. Several synthetic strategies have been developed, with transition metal-catalyzed cross-coupling reactions being the most prevalent and versatile.

Key Synthetic Methodologies

Common synthetic routes to the 1,3-Di(2-pyridyl)benzene core include:

-

Suzuki-Miyaura Cross-Coupling: This is a widely used and robust method for forming carbon-carbon bonds. The reaction typically involves the coupling of a dihalo-benzene (e.g., 1,3-dibromobenzene) with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base.[1][2]

-

Stille Cross-Coupling: This method utilizes organotin reagents and is also a powerful tool for the synthesis of biaryl compounds. It involves the reaction of a dihalo-benzene with a pyridylstannane, catalyzed by a palladium complex.[3][4]

-

Aza-Diels-Alder Reactions: This approach offers a convergent route to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes, often starting from 1,2,4-triazines.[3][4]

The choice of synthetic route often depends on the desired substitution pattern on the benzene core or the pyridyl rings, as well as the availability of starting materials.

Experimental Protocol: Suzuki-Miyaura Synthesis of 1,3-Di(2-pyridyl)benzene

The following protocol provides a general methodology for the synthesis of the parent 1,3-Di(2-pyridyl)benzene via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1,3-Dibromobenzene

-

2-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromobenzene (1.0 eq), 2-pyridylboronic acid (2.2 eq), sodium carbonate (4.0 eq), and a catalytic amount of Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 8 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 85-95 °C) and stir for 24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 1,3-Di(2-pyridyl)benzene as a solid.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the Suzuki-Miyaura synthesis of 1,3-Di(2-pyridyl)benzene.

Applications in Organic Light-Emitting Diodes (OLEDs)

The most prominent application of 1,3-Di(2-pyridyl)benzene is in the field of OLEDs, where it serves two primary roles: as a ligand in phosphorescent emitters and as a core component of host materials.

1,3-Di(2-pyridyl)benzene in Phosphorescent Emitters

The N^C^N pincer coordination of 1,3-Di(2-pyridyl)benzene to heavy metal ions like platinum(II) and iridium(III) leads to the formation of highly efficient and stable phosphorescent emitters.[3] These complexes can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.

The emission color of these complexes can be tuned by modifying the substituents on the 1,3-Di(2-pyridyl)benzene ligand or by changing the ancillary ligands on the metal center. This allows for the creation of emitters spanning the visible spectrum, from blue to red, as well as near-infrared (NIR) emitters.

Table 1: Performance of Selected OLEDs Based on 1,3-Di(2-pyridyl)benzene Metal Complexes

| Complex/Emitter | Host | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE (x, y) | Reference |

| [Pt(5-mesityl-1,3-di-(2-pyridyl)benzene)(ptz)] | CBP | ~15 | >10,000 | Green | (0.34, 0.61) | |

| Ir(dmp)₂(dpb) | mCP | 22.0 | 4038 | Orange-Red | (0.58, 0.41) | [5] |

| PtL1Cl | TCTA or CBP | ~1.2 (NIR) | - | NIR (~800 nm) | - |

Note: This table presents a selection of reported data and is not exhaustive. Performance can vary significantly with device architecture and fabrication conditions.

1,3-Di(2-pyridyl)benzene in Host Materials

The high triplet energy of many 1,3-Di(2-pyridyl)benzene derivatives makes them excellent candidates for host materials in phosphorescent OLEDs. A high triplet energy is crucial to prevent back energy transfer from the phosphorescent guest to the host, which would otherwise quench the emission. By functionalizing the 1,3-Di(2-pyridyl)benzene core with charge-transporting moieties, bipolar host materials can be designed that facilitate balanced electron and hole injection and transport to the emissive layer, leading to improved device efficiency and lifetime.

Sources

An In-Depth Technical Guide to 1,3-Di(2-pyridyl)benzene Derivatives for OLED Applications

Abstract

Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their superior performance characteristics. At the heart of this technology are advanced organic semiconductor materials that govern the efficiency, stability, and color purity of the devices. Among the various classes of materials, 1,3-di(2-pyridyl)benzene and its derivatives have emerged as a versatile and highly effective structural core. Their inherent electron-deficient nature, high thermal stability, and tunable photophysical properties make them exceptional candidates for use as host materials in phosphorescent OLEDs (PhOLEDs), electron transport layer (ETL) materials, and as ligands in phosphorescent emitters. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,3-di(2-pyridyl)benzene derivatives in OLEDs, intended for researchers and professionals in the field of organic electronics and materials science. We will delve into detailed synthetic protocols, explore the structure-property relationships that govern their performance, and present a step-by-step guide to the fabrication and characterization of high-performance OLED devices incorporating these materials.

Introduction: The Role of Electron-Deficient Materials in OLEDs

Fundamentals of Organic Light-Emitting Diodes (OLEDs)

An OLED is a solid-state device that utilizes organic compounds to emit light in response to an electric current. A typical multilayer OLED is composed of a series of organic layers sandwiched between two electrodes. When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic layers. These charge carriers migrate towards each other and recombine in the emissive layer (EML) to form excitons, which are excited states of the organic molecules. The radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the energy gap of the emissive material.

The Critical Need for High-Performance Host and Electron Transport Materials

The efficiency and stability of an OLED are critically dependent on the properties of the materials used in each layer. The electron transport layer (ETL) facilitates the transport of electrons from the cathode to the EML, while the host material in the EML serves as a matrix for the emissive dopant, facilitating energy transfer and charge transport. Ideal ETL and host materials should possess:

-

High Electron Mobility: To ensure efficient transport of electrons and achieve charge balance within the EML.

-

Appropriate HOMO and LUMO Energy Levels: A deep Highest Occupied Molecular Orbital (HOMO) level is required to block holes from leaking into the ETL, while a suitable Lowest Unoccupied Molecular Orbital (LUMO) level ensures efficient electron injection from the cathode.

-

High Triplet Energy (for PhOLED hosts): To effectively confine the triplet excitons of the phosphorescent dopant within the EML and prevent back energy transfer, which would otherwise quench the emission.

-

High Thermal and Morphological Stability: To ensure a long operational lifetime of the device.

Emergence of 1,3-Di(2-pyridyl)benzene as a Privileged Core Structure

The 1,3-di(2-pyridyl)benzene core is characterized by a central benzene ring substituted with two electron-withdrawing pyridine rings at the 1 and 3 positions. This structure imparts several advantageous properties:

-

Electron-Deficient Nature: The nitrogen atoms in the pyridine rings make the core electron-deficient, which is beneficial for electron transport.

-

High Triplet Energy: The rigid, conjugated structure often results in a high triplet energy, making these derivatives excellent hosts for blue and green phosphorescent emitters.

-

Tunability: The core can be readily functionalized at various positions to fine-tune the electronic and photophysical properties.

-

Ligand Properties: The two nitrogen atoms of the pyridyl groups can act as a bidentate ligand, forming stable complexes with metals like iridium and platinum for phosphorescent emitters.

Synthetic Strategies for 1,3-Di(2-pyridyl)benzene Derivatives

A variety of synthetic methods have been developed for the preparation of 1,3-di(2-pyridyl)benzene derivatives, including the cyclization of bisphenylamides and catalytic conversion of 1,3-dicyanobenzenes.[1][2] However, modern cross-coupling reactions such as Suzuki, Stille, and Negishi offer greater flexibility and control over the final structure.[1]

Detailed Experimental Protocol: "1,2,4-Triazine" Methodology and Stille Cross-Coupling for Asymmetric Derivatives

A versatile method for synthesizing asymmetrically functionalized 1,3-di(2-pyridyl)benzenes involves a sequential aza-Diels-Alder reaction of 1,2,4-triazines followed by a Stille cross-coupling.[1][3]

Step 1: Synthesis of 3-(3-bromophenyl)-1,2,4-triazine intermediate

This intermediate is prepared from commercially available starting materials.

Step 2: Aza-Diels-Alder Reaction

-

In a reaction vessel under an argon atmosphere, mix the 3-(3-bromophenyl)-1,2,4-triazine derivative (1.0 mmol) with 1-morpholinocyclopentene (5.0 mmol).

-

Heat the mixture to 200 °C and stir for 2 hours.

-

Add an additional portion of 1-morpholinocyclopentene (2.5 mmol) and continue stirring at 200 °C for another hour.

-

Cool the reaction mixture to room temperature and purify by column chromatography on silica gel to obtain the 3-bromophenyl-substituted cyclopenta[c]pyridine.[1]

Step 3: Stille Cross-Coupling

-

To a solution of the 3-bromophenyl-substituted cyclopenta[c]pyridine (1.0 mmol) in anhydrous toluene (15 mL), add 2-(tributylstannyl)pyridine (1.2 mmol) and Pd(PPh₃)₄ (0.05 mmol).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 40 hours under an argon atmosphere.[1]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the asymmetrically functionalized 1,3-di(2-pyridyl)benzene derivative.

Detailed Experimental Protocol: Suzuki Cross-Coupling for Symmetric Derivatives

The Suzuki-Miyaura cross-coupling is a powerful method for creating C-C bonds and can be readily adapted for the synthesis of symmetric 1,3-di(2-pyridyl)benzene derivatives.[4]

Step 1: Reaction Setup

-

In a Schlenk flask, combine 1,3-dibromobenzene (1.0 mmol), 2-pyridylboronic acid (2.2 mmol), potassium carbonate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times.[4]

Step 2: Reaction Execution

-

Under the inert atmosphere, add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).[4]

-

Heat the mixture to reflux (around 85-90 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute with dichloromethane (50 mL) and wash with deionized water (3 x 50 mL).

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the symmetric 1,3-di(2-pyridyl)benzene derivative.[4]

Characterization Techniques for Synthesized Derivatives

The synthesized compounds are typically characterized by a suite of analytical techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[5][6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1]

-

Elemental Analysis: To determine the elemental composition.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of 1,3-di(2-pyridyl)benzene derivatives are paramount to their performance in OLEDs.

Probing the Electronic Structure: UV-Vis Absorption and Photoluminescence Spectroscopy

-

UV-Vis Absorption: The absorption spectra of these compounds typically show strong bands in the UV region, corresponding to π-π* transitions of the conjugated aromatic system.

-

Photoluminescence (PL): Upon excitation, these molecules exhibit fluorescence, and the emission wavelength can be tuned by introducing different functional groups. For example, the introduction of an electron-donating methoxy group can lead to a red-shift in the emission spectrum.[1]

Structure-Property Relationships: Tuning Emission through Functionalization

The photophysical properties can be rationally designed. For instance, introducing a p-methoxyphenyl group can significantly enhance the fluorescence quantum yield.[1] Conversely, attaching a p-chlorophenyl substituent may lead to a blue-shift in emission and a lower quantum yield.[1] This tunability allows for the creation of materials with specific desired emission colors and efficiencies.

Electrochemical Characterization: Cyclic Voltammetry for HOMO/LUMO Estimation

Cyclic voltammetry (CV) is a key technique used to determine the electrochemical properties of materials, from which the HOMO and LUMO energy levels can be estimated.[7][8]

Experimental Protocol for Cyclic Voltammetry:

-

A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The synthesized compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).

-

The potential is swept, and the resulting current is measured to obtain a cyclic voltammogram.

-

The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

Table of Key Photophysical and Electrochemical Data

| Compound/Derivative | λabs (nm) | λem (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Reference |

| Asymmetric Derivative 6a | 276-283 | 345 | 4.5% | - | - | - | [1] |

| Asymmetric Derivative 6b | 276-283 | 368 | 45.0% | - | - | - | [1] |

| Pyridinyl-Carbazole Host H1 | - | - | - | - | - | 2.82 | [9] |

| Pyridinyl-Carbazole Host H2 | - | - | - | - | - | 2.81 | [9] |

*Derivative 6a has a p-chlorophenyl substituent, while 6b has a p-methoxyphenyl substituent.[1]

Applications in OLED Devices

The unique properties of 1,3-di(2-pyridyl)benzene derivatives make them highly suitable for various roles in OLED devices.

As Host Materials in Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, a phosphorescent emitter is doped into a host material. The host must have a higher triplet energy than the emitter to prevent back energy transfer. 1,3-Di(2-pyridyl)benzene derivatives often possess high triplet energies, making them excellent hosts, particularly for blue and green PhOLEDs.[9][10]

As Electron Transport Layer (ETL) Materials

The electron-deficient nature of the 1,3-di(2-pyridyl)benzene core facilitates efficient electron transport. Pyridine-containing compounds are well-established as effective ETL materials in OLEDs.[10][11][12] They help to balance the charge carrier injection and transport, leading to improved device efficiency.

Metal Complexes of 1,3-Di(2-pyridyl)benzene for Phosphorescent Emitters

The 1,3-di(2-pyridyl)benzene scaffold can act as a tridentate N^C^N ligand for transition metals such as platinum(II) and iridium(III).[1][13][14][15][16] These cyclometalated complexes are often highly phosphorescent and are used as emitters in PhOLEDs. The emission color can be tuned by modifying the ancillary ligands or by substituting the 1,3-di(2-pyridyl)benzene core.

OLED Device Fabrication and Performance Characterization

Step-by-Step Protocol for OLED Device Fabrication via Vacuum Thermal Evaporation

Vacuum thermal evaporation (VTE) is a common technique for the fabrication of small-molecule OLEDs, allowing for precise control over layer thickness and purity.[2][17][18][19][20]

Step 1: Substrate Preparation

-

Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.

-

Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrate with a nitrogen gun and treat it with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

Step 2: Organic Layer Deposition

-

Place the cleaned substrate in a high-vacuum chamber (typically at a pressure of 10⁻⁶ to 10⁻⁷ Torr).

-

Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness are monitored in situ using a quartz crystal microbalance. A typical device structure might be:

-

Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

-

Hole Transport Layer (HTL): e.g., NPB (40 nm)

-

Emissive Layer (EML): A 1,3-di(2-pyridyl)benzene derivative as a host doped with a phosphorescent emitter (e.g., 20 nm, with a doping concentration of 5-15 wt%).

-

Electron Transport Layer (ETL): A 1,3-di(2-pyridyl)benzene derivative (e.g., 30 nm).

-

Electron Injection Layer (EIL): e.g., LiF (1 nm)

-

Step 3: Cathode Deposition and Encapsulation

-